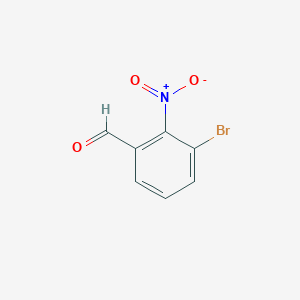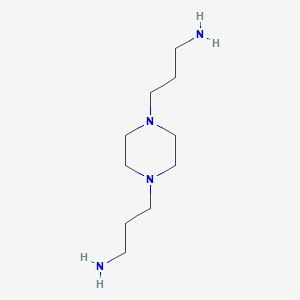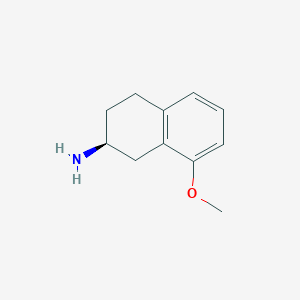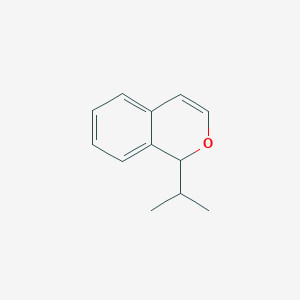
1-(Propan-2-yl)-1H-2-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-yl)-1H-2-benzopyran, also known as ipriflavone, is a synthetic isoflavone that has been the subject of numerous studies due to its potential therapeutic effects. It was first synthesized in the 1960s and was later found to have bone-strengthening properties. Since then, it has been extensively studied for its potential use in treating osteoporosis and other bone-related disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(Propan-2-yl)-1H-2-benzopyran is not fully understood. However, it is believed to work by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. Additionally, it may stimulate the activity of osteoblasts, which are cells that build new bone tissue.
Efectos Bioquímicos Y Fisiológicos
Ipriflavone has been shown to have several biochemical and physiological effects. It has been found to increase bone mineral density and reduce the risk of fractures in postmenopausal women. Additionally, it has been shown to have anti-inflammatory and antioxidant properties and may have potential use in treating other conditions such as cardiovascular disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Propan-2-yl)-1H-2-benzopyran in lab experiments is that it has been extensively studied and its effects are well documented. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on 1-(Propan-2-yl)-1H-2-benzopyran. One area of interest is its potential use in treating other conditions such as cardiovascular disease and cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other medications. Finally, more studies are needed to determine the optimal dosage and duration of treatment for 1-(Propan-2-yl)-1H-2-benzopyran in various patient populations.
Métodos De Síntesis
Ipriflavone can be synthesized through several methods, including the reaction between 2-hydroxyacetophenone and isopropyl alcohol in the presence of a base such as potassium hydroxide. The resulting product is then treated with iodine to form the final compound.
Aplicaciones Científicas De Investigación
Ipriflavone has been extensively studied for its potential therapeutic effects in treating osteoporosis. It has been shown to increase bone density and reduce the risk of fractures in postmenopausal women. Additionally, it has been found to have anti-inflammatory and antioxidant properties and may have potential use in treating other conditions such as cardiovascular disease and cancer.
Propiedades
Número CAS |
130089-39-3 |
|---|---|
Nombre del producto |
1-(Propan-2-yl)-1H-2-benzopyran |
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-propan-2-yl-1H-isochromene |
InChI |
InChI=1S/C12H14O/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-9,12H,1-2H3 |
Clave InChI |
SZIJFHJNEUTHHB-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2=CC=CC=C2C=CO1 |
SMILES canónico |
CC(C)C1C2=CC=CC=C2C=CO1 |
Sinónimos |
1H-2-Benzopyran,1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



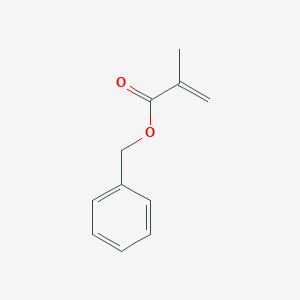
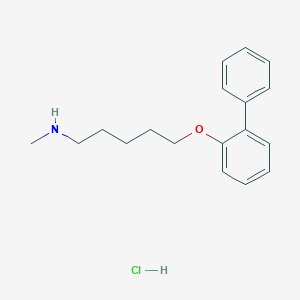
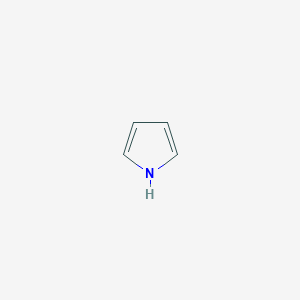
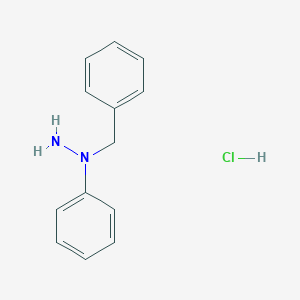
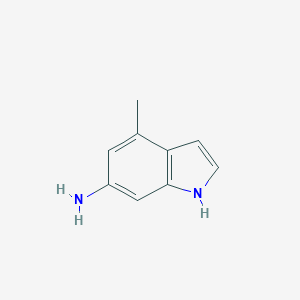
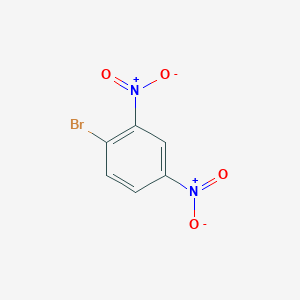
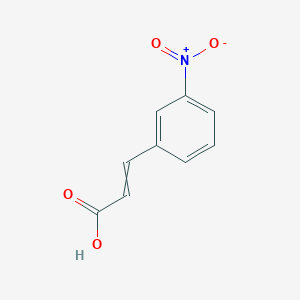
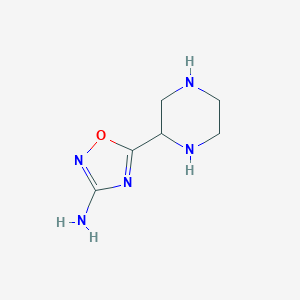
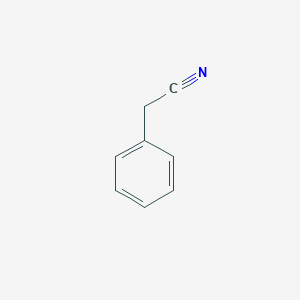
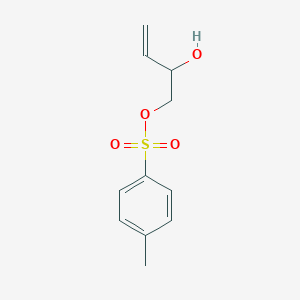
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
